Isobenzan 10 microg/mL in Cyclohexane

Catalog No.
S14412645
CAS No.
M.F
C9H4Cl8O
M. Wt
411.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobenzan 10 microg/mL in Cyclohexane

Product Name

Isobenzan 10 microg/mL in Cyclohexane

IUPAC Name

(1R,7S)-1,3,5,7,8,9,10,10-octachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene

Molecular Formula

C9H4Cl8O

Molecular Weight

411.7 g/mol

InChI

InChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H/t1?,2?,5?,6?,7-,8+

InChI Key

LRWHHSXTGZSMSN-ACFSOBKTSA-N

Canonical SMILES

C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Isomeric SMILES

C12C(C(OC1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Isobenzan (Telodrin) is a highly persistent and toxic organochlorine insecticide historically used in agriculture, now strictly monitored as a persistent organic pollutant (POP) in environmental matrices [1]. For analytical laboratories conducting regulatory compliance testing, procurement of certified reference materials (CRMs) is essential for accurate quantification. The formulation of Isobenzan at 10 µg/mL in cyclohexane provides a ready-to-use, highly stable analytical standard specifically optimized for gas chromatography (GC) workflows . By utilizing cyclohexane as the solvent matrix, this standard ensures ideal volatility and non-polar characteristics required for high-resolution separation on standard capillary columns, making it a critical procurement choice for labs aiming to minimize baseline noise and maximize reproducibility in trace-level detection [2].

Substituting this specific 10 µg/mL cyclohexane formulation with neat Isobenzan powder or solutions in polar solvents (like methanol or acetonitrile) introduces severe analytical and safety liabilities. Neat Isobenzan is an Acute Toxicity Category 1/2 substance (fatal in contact with skin or if swallowed), making manual weighing hazardous and highly prone to microbalance errors at the sub-milligram levels required for trace analysis . Furthermore, attempting to use methanol or acetonitrile as the solvent matrix for gas chromatography with electron capture detection (GC-ECD) causes significant solvent expansion in the heated inlet, leading to backflash, peak tailing, and severe baseline anomalies on the non-polar columns (e.g., DB-5) mandated by standard methods [1]. Procuring the pre-diluted cyclohexane standard eliminates these critical workflow bottlenecks, ensuring immediate column compatibility and regulatory compliance [2].

Elimination of Weighing Uncertainty and Handling Toxicity

Procuring a certified 10 µg/mL solution eliminates the need to handle neat Isobenzan, a highly toxic solid with an oral LD50 in rats of approximately 4.8 mg/kg . Weighing 1 mg or less of neat material to create a stock solution typically introduces >5% error due to microbalance limitations and static effects, whereas a gravimetrically prepared and certified 10 µg/mL standard guarantees <1% concentration uncertainty [1].

Evidence DimensionPreparation Error and Handling Risk
Target Compound Data10 µg/mL Certified Solution (<1% volumetric error, zero direct solid handling)
Comparator Or BaselineNeat solid Isobenzan (>5% weighing error at 1 mg, Acute Tox 1/2 exposure risk)
Quantified DifferenceReduces concentration uncertainty by >80% while completely eliminating fatal dermal/oral exposure risks during standard preparation.
ConditionsPreparation of trace analytical standards for environmental testing.

Lab managers must prioritize pre-diluted CRMs to ensure auditor-compliant accuracy and protect personnel from highly toxic persistent organic pollutants.

Optimal Solvent Expansion in GC-ECD Inlets

For organochlorine analysis using GC-ECD, the choice of solvent matrix is critical to prevent inlet backflash. Cyclohexane exhibits a low solvent expansion volume (approx. 250-300 µL per 1 µL injected at 250°C), safely contained within standard 900 µL GC liners [1]. In contrast, polar solvents like methanol expand to over 500-600 µL, often exceeding liner capacity, contaminating the pneumatic lines, and causing severe peak tailing on non-polar stationary phases [2].

Evidence DimensionInlet Solvent Expansion Volume
Target Compound DataCyclohexane matrix (~250-300 µL expansion per 1 µL injection)
Comparator Or BaselineMethanol matrix (>500 µL expansion per 1 µL injection)
Quantified DifferenceCyclohexane reduces expansion volume by ~50%, preventing backflash and preserving column integrity.
Conditions1 µL splitless injection at 250°C into a standard GC-ECD system.

Selecting the cyclohexane formulation prevents costly instrument contamination and ensures sharp, symmetrical peaks required for accurate integration.

Dilution Efficiency for EPA Method 8081 Calibration

Standard environmental methods like EPA 8081 require calibration curves typically ranging from 0.01 to 0.1 µg/mL [1]. Procuring a 10 µg/mL stock allows for a single-step volumetric dilution to reach the working range. Using a 1000 µg/mL high-concentration alternative requires multiple serial dilutions, which compounds volumetric errors by 3-5% and increases the consumption of high-purity extraction solvents [2].

Evidence DimensionVolumetric Error Propagation
Target Compound Data10 µg/mL stock (Single-step dilution, <1% cumulative error)
Comparator Or Baseline1000 µg/mL stock (Multi-step serial dilution, 3-5% cumulative error)
Quantified DifferenceReduces dilution steps, cutting cumulative volumetric error by up to 80%.
ConditionsPreparation of 0.01–0.1 µg/mL working calibration curves.

Procuring the 10 µg/mL concentration streamlines workflow, minimizes solvent waste, and improves the R-squared values of regulatory calibration curves.

Regulatory Environmental Monitoring (EPA Method 8081)

Because the cyclohexane matrix perfectly matches the non-polar extraction solvents (e.g., hexane/cyclohexane mixtures) used in EPA Method 8081, this standard is the optimal choice for calibrating GC-ECD systems to detect trace Isobenzan in soil, wastewater, and solid waste matrices without solvent mismatch artifacts [1].

GC-ECD System Suitability and Retention Time Indexing

The stable 10 µg/mL concentration allows laboratories to immediately run system suitability checks and establish precise retention times for the cyclodiene pesticide class on standard DB-5 or DB-1701 capillary columns, avoiding the peak tailing associated with polar solvent injections [2].

Persistent Organic Pollutant (POP) Recovery Spiking

This ready-to-use formulation is ideal for spiking environmental samples prior to extraction to determine matrix recovery rates. The low-level concentration prevents accidental overloading of the sample matrix while avoiding the severe toxicity risks of handling neat POPs [3].

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Exact Mass

411.771136 g/mol

Monoisotopic Mass

407.777036 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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